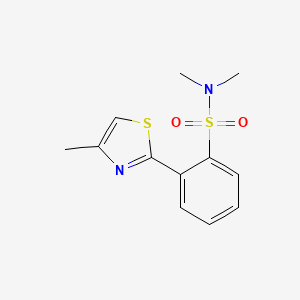
2-Methyl-4-methylsulfonyl-5-phenylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-methylsulfonyl-5-phenylmorpholine, also known as MMSPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-4-methylsulfonyl-5-phenylmorpholine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell growth and replication, leading to the suppression of tumor growth and the inhibition of fungal and bacterial growth.
Biochemical and Physiological Effects:
2-Methyl-4-methylsulfonyl-5-phenylmorpholine has been found to have a significant impact on biochemical and physiological processes. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce the levels of amyloid beta in the brain, which is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-4-methylsulfonyl-5-phenylmorpholine in lab experiments include its low toxicity, high selectivity, and broad-spectrum activity. However, its limitations include its limited solubility in water and its potential to undergo degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-4-methylsulfonyl-5-phenylmorpholine. These include the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the exploration of its potential applications in the treatment of other diseases. Additionally, further research is needed to determine the optimal dosage and administration route for 2-Methyl-4-methylsulfonyl-5-phenylmorpholine in order to maximize its therapeutic potential.
Conclusion:
In conclusion, 2-Methyl-4-methylsulfonyl-5-phenylmorpholine is a chemical compound that has shown significant potential in scientific research. Its broad-spectrum activity and low toxicity make it a promising candidate for the development of pharmaceuticals and agrochemicals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
2-Methyl-4-methylsulfonyl-5-phenylmorpholine can be synthesized through a multistep process that involves the reaction of 4-methylsulfonylphenylacetonitrile with 2-bromoethylmorpholine followed by the addition of methylmagnesium bromide. The resulting product is then treated with hydrochloric acid to obtain 2-Methyl-4-methylsulfonyl-5-phenylmorpholine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-methylsulfonyl-5-phenylmorpholine has been found to have potential applications in the development of pharmaceuticals and agrochemicals. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 2-Methyl-4-methylsulfonyl-5-phenylmorpholine has also shown promising results in the treatment of Alzheimer's disease and as a potential insecticide.
Eigenschaften
IUPAC Name |
2-methyl-4-methylsulfonyl-5-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-8-13(17(2,14)15)12(9-16-10)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUUEXXJIVQRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-methylsulfonyl-5-phenylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)


![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)

![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)
![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)